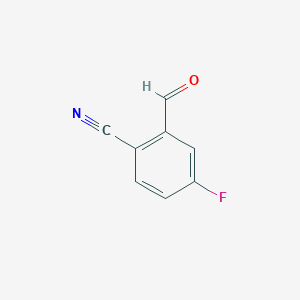

4-Fluoro-2-formylbenzonitrile

Description

BenchChem offers high-quality 4-Fluoro-2-formylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-formylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQJKMYNEQTXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677240 | |

| Record name | 4-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894779-76-1 | |

| Record name | 4-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of Fluorinated Benzonitriles

An In-depth Technical Guide to 4-Fluoro-2-formylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry and materials science, selectively functionalized aromatic scaffolds are indispensable. Among these, molecules incorporating both fluorine atoms and reactive nitrile groups have garnered significant attention. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets—attributes that are critically important in drug design.[1][2][3] The nitrile group, a versatile synthetic handle, can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, further enhancing the molecular design toolkit.[4]

This guide focuses on 4-Fluoro-2-formylbenzonitrile (CAS 894779-76-1), a trifunctional building block possessing a nitrile, a formyl (aldehyde), and a fluorine substituent on a benzene ring. This specific arrangement of functional groups offers a unique platform for constructing complex molecular architectures. The aldehyde provides a reactive site for nucleophilic additions, reductive aminations, and olefination reactions, while the nitrile and fluoro-substituted ring offer avenues for further derivatization and property modulation.

Due to the relative scarcity of public data on this specific isomer, this guide will also draw comparative insights from the more extensively documented isomer, 2-Fluoro-4-formylbenzonitrile (CAS 101048-76-4). By examining both, we can better understand the nuanced interplay of substituent positioning on chemical reactivity and physical properties, providing researchers with a more robust framework for experimental design.

Core Physical and Chemical Properties

The precise placement of substituents on the aromatic ring significantly influences the physical properties of these isomers. The following table summarizes the available data for 4-Fluoro-2-formylbenzonitrile and its 2-fluoro-4-formyl counterpart.

| Property | 4-Fluoro-2-formylbenzonitrile | 2-Fluoro-4-formylbenzonitrile |

| CAS Number | 894779-76-1[5][6][7] | 101048-76-4[8][9][10][11] |

| Molecular Formula | C₈H₄FNO[5][6][7] | C₈H₄FNO[8][9][11] |

| Molecular Weight | 149.12 g/mol [5][6][7] | 149.12 g/mol [8][9][11] |

| Appearance | Solid / Crystalline Solid[7] | White to light yellow solid/powder/crystal[8][9][10] |

| Melting Point | Not publicly available | 86-92 °C[8][10] |

| Boiling Point | Not publicly available | Not publicly available |

| Synonyms | 2-Cyano-5-fluorobenzaldehyde[5][7] | 4-Cyano-3-fluorobenzaldehyde[8][11] |

| Storage Conditions | 2-8°C, under inert atmosphere[6] | 0-8°C[8] |

Synthesis and Mechanistic Rationale

The synthesis of fluorinated formylbenzonitriles requires careful strategic planning to ensure correct regiochemistry. Below are a verified protocol for the 2-fluoro-4-formyl isomer and a proposed, scientifically grounded strategy for the target 4-fluoro-2-formyl isomer.

Verified Synthesis of 2-Fluoro-4-formylbenzonitrile via Oxidation

A common and effective method for generating an aldehyde is the selective oxidation of a primary alcohol. This route avoids the harsh conditions that might lead to over-oxidation to a carboxylic acid.

Causality Behind Experimental Choice: The selection of Pyridinium Chlorochromate (PCC) is deliberate. PCC is a mild oxidant that is soluble in organic solvents like dichloromethane (DCM).[9][12] This allows the reaction to be performed in an anhydrous environment. In the absence of water, the intermediate aldehyde cannot form a hydrate, which is the species typically susceptible to further oxidation to a carboxylic acid by stronger agents like chromic acid.[8][12] This selectivity is paramount for isolating the desired aldehyde product in high yield.

Experimental Protocol: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile

-

Step 1: Reaction Setup

-

To a solution of 2-fluoro-4-(hydroxymethyl)benzonitrile (5.18 g, 34.27 mmol) in dichloromethane (150 mL), add Pyridinium Chlorochromate (PCC) (7.39 g, 34.27 mmol).

-

-

Step 2: Reaction Execution

-

Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

Upon completion, filter the mixture through a short pad of silica gel, washing the pad with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield 2-fluoro-4-formylbenzonitrile as a white solid. (Expected Yield: ~90%).

-

Caption: Workflow for the synthesis of 2-Fluoro-4-formylbenzonitrile.

Proposed Synthesis of 4-Fluoro-2-formylbenzonitrile

As no specific literature protocol was identified for the target 4-fluoro-2-formyl isomer, a plausible route can be designed based on modern palladium-catalyzed cyanation reactions, which are known for their efficiency and functional group tolerance.[13][14]

Causality Behind Experimental Choice: This proposed route starts from 2-bromo-5-fluorobenzaldehyde. The conversion of an aryl bromide to an aryl nitrile is a robust transformation. Using a palladium catalyst with a suitable cyanide source (e.g., potassium hexacyanoferrate(II), a less toxic alternative to NaCN or CuCN) in a polar aprotic solvent provides a reliable method for introducing the nitrile group.[14] This strategy is often preferred over direct formylation of 4-fluorobenzonitrile at the C2 position, which can present regioselectivity challenges.

Representative Protocol: Cyanation of 2-Bromo-5-fluorobenzaldehyde

-

Step 1: Reaction Setup

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2-bromo-5-fluorobenzaldehyde (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], ~0.5 eq as cyanide source), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable ligand such as dppf (0.04 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

-

Add a polar aprotic solvent, such as Dimethylformamide (DMF).

-

-

Step 2: Reaction Execution

-

Heat the mixture, typically between 80-120 °C, and stir until TLC or GC-MS indicates the consumption of the starting material.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-formylbenzonitrile.

-

Chemical Reactivity and Spectral Analysis

The reactivity of 4-fluoro-2-formylbenzonitrile is dictated by its three functional groups.

Caption: Key reactivity sites of 4-Fluoro-2-formylbenzonitrile.

Spectral Analysis (Predicted)

While experimental spectra for 4-Fluoro-2-formylbenzonitrile are not publicly available, its NMR and IR data can be reliably predicted based on established principles and data from analogous structures like 4-fluorobenzaldehyde and 4-fluorobenzonitrile.[15]

-

¹H NMR: The spectrum in CDCl₃ is expected to show three distinct aromatic proton signals.

-

The aldehyde proton (-CHO) will be the most downfield signal, appearing as a singlet around δ 10.0-10.5 ppm .

-

The aromatic protons will be split by each other and by the fluorine atom. The proton ortho to the aldehyde (H3) will likely be a doublet around δ 7.9-8.1 ppm . The proton ortho to the fluorine (H5) and the proton between the fluoro and cyano groups (H6) will appear further upfield, likely in the δ 7.2-7.6 ppm range, with complex splitting patterns due to H-H and H-F coupling.

-

-

¹³C NMR:

-

The aldehyde carbon (C=O) will be significantly downfield, expected around δ 188-192 ppm .

-

The nitrile carbon (C≡N) is typically found around δ 115-120 ppm .

-

The carbon attached to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF ≈ 250-260 Hz) and appear around δ 165-168 ppm .

-

The other four aromatic carbons will appear between δ 110-140 ppm , with smaller C-F couplings observable.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ .

-

A strong absorption from the aldehyde carbonyl (C=O) stretch will be present around 1690-1710 cm⁻¹ .

-

A strong band for the C-F stretch is expected in the 1200-1250 cm⁻¹ region.

-

Aromatic C-H stretching will appear just above 3000 cm⁻¹ .

-

Applications in Research and Drug Development

4-Fluoro-2-formylbenzonitrile is a valuable building block primarily due to the strategic combination of its functional groups, making it a powerful intermediate in several high-value research areas.

-

Pharmaceutical Synthesis: The compound is a key precursor for active pharmaceutical ingredients (APIs). The fluorinated benzonitrile moiety is present in various developmental drugs. For instance, related structures are used to synthesize inhibitors for enzymes like PARP (poly(ADP-ribose) polymerase) or kinases, where the nitrile can form crucial hydrogen bonds in the active site. The aldehyde allows for the straightforward attachment of diverse side chains via reductive amination to explore the structure-activity relationship (SAR) of a lead compound. The fluorine atom enhances metabolic stability and cell membrane permeability, which are critical for oral bioavailability.[1]

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on intermediates that can improve efficacy and selectivity. The fluorinated aromatic core can enhance the potency and environmental stability of agrochemicals.[8]

-

Materials Science: The rigid, polarizable structure of fluorinated benzonitriles makes them attractive for creating advanced materials. For example, related compounds are used in the synthesis of thermally activated delayed fluorescence (TADF) emitters for more efficient Organic Light-Emitting Diodes (OLEDs).

Safety and Handling

As a reactive chemical intermediate, 4-Fluoro-2-formylbenzonitrile requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon to prevent slow oxidation of the aldehyde group.[5][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-2-formylbenzonitrile represents a highly strategic and versatile building block for chemical synthesis. Its unique combination of an aldehyde for derivatization, a nitrile for polar interactions or further conversion, and a fluorine atom for modulating physicochemical properties makes it an asset for researchers in drug discovery, agrochemicals, and materials science. While public data on this specific isomer is limited, a thorough understanding of its chemistry, informed by data from related isomers and fundamental principles, allows for its effective and safe utilization in creating novel and high-value molecules.

References

-

Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Pyridinium chlorochromate. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

G. E., M., & G. A., E.-S. (2020). Importance of Fluorine in Benzazole Compounds. Mini-reviews in organic chemistry, 17(5), 558–573. [Link]

- Grushin, V. V. (2004). Cyanation of Aromatic Halides. In The Chemistry of the Metal-Carbon Bond (Vol. 12, pp. 587-613). John Wiley & Sons, Ltd.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.

-

Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(9), 790-804.

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.). Google Patents.

-

5-Fluoro-2-formylbenzonitrile | C8H4FNO | CID 20296688. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Salter, R., & Doyle, A. G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert opinion on drug discovery, 16(11), 1261–1286. [Link]

-

2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. achmem.com [achmem.com]

- 4. CAS 894779-76-1: 4-Fluoro-2-formylbenzonitrile [cymitquimica.com]

- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]

- 14. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]

- 15. ossila.com [ossila.com]

A Technical Guide to 2-Fluoro-4-formylbenzonitrile: A Versatile Scaffold in Drug Discovery and Chemical Biology

This guide provides an in-depth technical overview of CAS number 101048-76-4, chemically known as 2-fluoro-4-formylbenzonitrile. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the available scientific information to illuminate the compound's properties, synthesis, and, most importantly, its strategic applications as a pivotal building block in the creation of targeted therapeutics and advanced chemical probes.

Introduction: The Strategic Importance of 2-Fluoro-4-formylbenzonitrile

2-Fluoro-4-formylbenzonitrile is a trifunctional aromatic compound featuring a nitrile, a formyl (aldehyde), and a fluorine group. This unique arrangement of electron-withdrawing and reactive moieties on a benzene ring makes it a highly valuable and versatile intermediate in organic synthesis.[1][2][3] Its significance stems from the strategic placement of these functional groups, which allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures.

The presence of the fluorine atom is particularly noteworthy. In medicinal chemistry, the incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby affecting solubility and membrane permeability.[4][5] The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the aldehyde provides a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[1][3]

This guide will delve into the synthetic utility of 2-fluoro-4-formylbenzonitrile, with a particular focus on its application in the development of kinase inhibitors and fluorescent probes.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-fluoro-4-formylbenzonitrile is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 101048-76-4 | [6][7] |

| Molecular Formula | C₈H₄FNO | [6][7] |

| Molecular Weight | 149.12 g/mol | [6][7] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 87-88 °C | [8] |

| Boiling Point | 276.4 °C | [8] |

| Density | 1.25 g/cm³ | [8] |

| Solubility | Soluble in organic solvents such as DMSO and acetone. | [7] |

Handling and Storage: 2-Fluoro-4-formylbenzonitrile is an air-sensitive compound and should be stored under an inert atmosphere in a cool, dark place.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.

Synthesis of 2-Fluoro-4-formylbenzonitrile

A common synthetic route to 2-fluoro-4-formylbenzonitrile involves the oxidation of the corresponding benzyl alcohol. The following protocol is a representative example.

Experimental Protocol: Synthesis via Oxidation

This protocol describes the oxidation of (2-fluoro-4-(hydroxymethyl)phenyl)acetonitrile to yield 2-fluoro-4-formylbenzonitrile.

Materials:

-

(2-fluoro-4-(hydroxymethyl)phenyl)acetonitrile

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Celite

Procedure:

-

In a round-bottom flask, dissolve (2-fluoro-4-(hydroxymethyl)phenyl)acetonitrile in anhydrous dichloromethane.

-

To this solution, add pyridinium chlorochromate (PCC) in portions while stirring at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite and silica gel, washing the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-formylbenzonitrile as a white to pale yellow solid.[9]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors are a major focus of modern drug discovery. 2-Fluoro-4-formylbenzonitrile serves as a key starting material for the synthesis of inhibitors targeting several important kinases, including Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinases (PI3Ks).

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is essential for B-cell development, proliferation, and survival.[10][11] Inhibitors of BTK have shown significant therapeutic success in the treatment of B-cell malignancies and autoimmune diseases.[5]

The 2-fluorobenzonitrile moiety is a common feature in several BTK inhibitors. The formyl group of 2-fluoro-4-formylbenzonitrile provides a convenient point for elaboration into the complex heterocyclic systems characteristic of many BTK inhibitors.

Signaling Pathway:

Caption: BTK signaling pathway initiated by antigen binding to the B-cell receptor.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13][14] Hyperactivation of this pathway is one of the most common events in human cancer, making PI3K isoforms attractive targets for cancer therapy.[15][16]

The benzonitrile scaffold is present in numerous PI3K inhibitors. The formyl group of 2-fluoro-4-formylbenzonitrile can be utilized to construct the core structures of these inhibitors, which often feature complex heterocyclic systems designed to bind to the ATP-binding pocket of the PI3K enzyme.[17][18]

Signaling Pathway:

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

Application in Chemical Biology: Fluorescent Probes

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in living systems. The unique electronic properties of the benzonitrile scaffold, often enhanced by the presence of a fluorine atom, make it an attractive core for the design of novel fluorophores.[2][3]

The formyl group of 2-fluoro-4-formylbenzonitrile can be readily condensed with various nucleophiles to generate Schiff bases or other conjugated systems, which can exhibit interesting photophysical properties. For instance, reaction with anilines or hydrazines can lead to the formation of fluorescent compounds whose emission properties may be sensitive to their local environment, making them potential probes for polarity or viscosity.

Workflow for Fluorescent Probe Synthesis and Characterization:

Caption: General workflow for the synthesis and evaluation of fluorescent probes.

Future Perspectives

2-Fluoro-4-formylbenzonitrile is a commercially available building block with significant potential for the discovery of novel bioactive molecules and chemical tools. Its trifunctional nature allows for the application of diverse synthetic strategies, including combinatorial chemistry and diversity-oriented synthesis, to generate libraries of complex molecules for high-throughput screening.

Future research will likely focus on:

-

The development of novel, highly selective kinase inhibitors for oncology and immunology.

-

The design of sophisticated fluorescent probes with enhanced photophysical properties for advanced cellular imaging.

-

The incorporation of this scaffold into new materials, such as polymers and coatings, to leverage its unique electronic and physical properties.[3][19]

The continued exploration of the chemical space accessible from 2-fluoro-4-formylbenzonitrile promises to yield new and valuable contributions to science and medicine.

References

-

PMC. (n.d.). Small-molecule inhibitors of the PI3K signaling network. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is.... Retrieved from [Link]

-

Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile. Retrieved from [Link]

-

NIH. (2013, July 15). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof.

-

NIH. (2022, January 8). Design, Synthesis, and Biological Evaluation of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.

-

Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

NIH. (2013, July 15). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Retrieved from [Link]

- Google Patents. (n.d.). US12358917B2 - Processes and intermediates for preparing a Btk inhibitor.

- Google Patents. (n.d.). CN10164890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

PMC. (2024, October 21). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US7514444B2 - Inhibitors of bruton's tyrosine kinase.

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

ResearchGate. (2025, August 6). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

-

chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

-

PMC. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

-

MDPI. (n.d.). Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors. Retrieved from [Link]

-

PubMed. (2015, August 24). Covalent-Allosteric Kinase Inhibitors. Retrieved from [Link]

-

NIH. (2023, March 10). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. US7514444B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 6. 2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. cusabio.com [cusabio.com]

- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Molecular Formula C₈H₄FNO: Isomerism, Characterization, and Molecular Weight Analysis

This guide provides a comprehensive technical overview of the molecular formula C₈H₄FNO, tailored for researchers, scientists, and professionals in drug development. We will delve into the critical concepts of isomerism, precise molecular weight calculations, and the advanced analytical workflows required for unambiguous characterization. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction

The molecular formula C₈H₄FNO represents a class of compounds with significant potential in medicinal chemistry and materials science. The inclusion of a fluorine atom, a bioisostere for hydrogen, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity. The most prominent and synthetically accessible isomers for this formula are the fluorophenyl isocyanates. Understanding the distinct properties of these isomers is paramount, as subtle changes in the position of the fluorine atom on the phenyl ring can lead to vastly different biological activities and chemical reactivities. This guide provides the foundational knowledge and detailed protocols necessary for the precise identification and characterization of C₈H₄FNO isomers.

Molecular Weight and Elemental Composition

A fundamental starting point for the characterization of any molecule is the accurate determination of its molecular weight and elemental composition. This data is the first checkpoint in confirming the identity of a synthesized or isolated compound.

Molecular Weight Calculation

The monoisotopic molecular weight of C₈H₄FNO is calculated using the masses of the most abundant isotopes of each element:

-

Carbon (¹²C): 8 × 12.000000 u = 96.000000 u

-

Hydrogen (¹H): 4 × 1.007825 u = 4.031300 u

-

Fluorine (¹⁹F): 1 × 18.998403 u = 18.998403 u

-

Nitrogen (¹⁴N): 1 × 14.003074 u = 14.003074 u

-

Oxygen (¹⁶O): 1 × 15.994915 u = 15.994915 u

Total Monoisotopic Mass = 149.0277 g/mol

For applications involving bulk material, the average molecular weight is used, based on the natural isotopic abundance of each element.[1]

Total Average Molecular Weight = 149.12 g/mol [2]

High-resolution mass spectrometry (HRMS) is the experimental technique of choice to verify the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of precision, typically within 5 ppm.

Elemental Composition Summary

The quantitative elemental composition provides a percentage breakdown of the molecular mass, which is confirmed through techniques like combustion analysis.

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 64.44% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.70% |

| Fluorine | F | 18.998 | 1 | 18.998 | 12.74% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.73% |

| Total | 149.124 | 100.00% |

Isomerism in C₈H₄FNO: The Fluorophenyl Isocyanates

Isomers are compounds that share the same molecular formula but have different structural arrangements.[3] This structural variance is critical in drug development, where only one isomer may exhibit the desired therapeutic effect while others could be inactive or even toxic. For C₈H₄FNO, the most significant isomers are the constitutional (or positional) isomers of fluorophenyl isocyanate. These isomers differ in the position of the fluorine atom on the phenyl ring relative to the isocyanate group (-N=C=O).

The three primary positional isomers are:

-

2-Fluorophenyl isocyanate (ortho)

-

3-Fluorophenyl isocyanate (meta)

-

4-Fluorophenyl isocyanate (para)

These compounds serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[4][5] The isocyanate group is highly reactive, readily forming urea and carbamate derivatives, which is a cornerstone of their synthetic utility.[4]

Advanced Analytical Workflows for Isomer Differentiation

Distinguishing between positional isomers requires sophisticated analytical techniques that can probe the subtle differences in their chemical and physical properties. A multi-technique approach, combining mass spectrometry and nuclear magnetic resonance spectroscopy, provides the highest level of confidence in structural elucidation.

Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a particularly effective technique for the real-time detection of isocyanates in various matrices.[6]

Expert Insight: The choice of ionization technique is critical. While Electron Ionization (EI) can be used, it often causes extensive fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are generally preferred for generating a strong protonated molecular ion [M+H]⁺, which allows for precise mass measurement and confirmation of the molecular formula. Tandem MS (MS/MS) can then be employed to induce fragmentation, which may yield unique patterns for each isomer, aiding in their differentiation.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the C₈H₄FNO isomer in 1 mL of acetonitrile (ACN). Dilute this stock solution to a final concentration of 1-10 µg/mL using an appropriate mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution from 10% to 90% ACN (with 0.1% formic acid) over 10 minutes. This step helps separate the analyte from any impurities.

-

Ionization: Utilize an ESI source in positive ion mode. The formic acid in the mobile phase facilitates the protonation of the analyte.

-

Mass Analysis: Acquire full scan mass spectra from m/z 50-500 on an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain high-resolution data.

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical m/z of the protonated molecule [C₈H₄FNO + H]⁺ (150.0355).

-

Verify that the measured mass is within 5 ppm of the theoretical mass.

-

If necessary, perform MS/MS on the parent ion to obtain a fragmentation spectrum for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms and is the most definitive method for distinguishing positional isomers.[7] Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's structure.

Expert Insight: The key to differentiating the isomers lies in the coupling patterns (multiplicities) and chemical shifts of the aromatic protons in the ¹H NMR spectrum, and the unique C-F coupling constants observed in the ¹³C NMR spectrum. ¹⁹F NMR provides a simple spectrum (often a single multiplet for each isomer) with a chemical shift that is highly sensitive to the electronic environment, offering another layer of confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the C₈H₄FNO isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The aromatic region (typically 6.8-7.5 ppm) will show distinct patterns for each isomer.

-

4-FPI (para): Two symmetrical doublets of doublets (or two apparent triplets) due to the molecule's symmetry.

-

2-FPI (ortho) & 3-FPI (meta): More complex, asymmetric patterns with four distinct multiplets in the aromatic region.[8]

-

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals and their chemical shifts will differ, but the most telling information comes from the carbon-fluorine coupling constants (J-coupling), which are largest for the carbon directly bonded to fluorine (¹JCF) and decrease with distance (²JCF, ³JCF, etc.).

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Each isomer will exhibit a single signal at a unique chemical shift.

-

-

Data Analysis: Integrate the signals in the ¹H spectrum to confirm proton counts. Analyze the chemical shifts and coupling constants in all spectra to assemble the final, unambiguous structural assignment.

Conclusion

The molecular formula C₈H₄FNO, primarily represented by the fluorophenyl isocyanate isomers, holds significant value in chemical synthesis. However, the potential for profound differences in reactivity and biological activity among these isomers necessitates rigorous and unambiguous characterization. As detailed in this guide, a synergistic approach utilizing high-resolution mass spectrometry for elemental composition confirmation and multi-nuclear NMR spectroscopy for definitive structural elucidation provides a self-validating workflow. This robust analytical strategy ensures the scientific integrity required by researchers and drug development professionals, enabling them to proceed with confidence in their downstream applications.

References

-

Sanying Polyurethane (Nantong) Co., Ltd. (n.d.). 4 fluorophenyl isocyanate Manufacturer & Supplier in China. Retrieved from [Link]

-

Georganics (n.d.). 3-Fluorophenyl isocyanate. Retrieved from [Link]

-

Global Substance Registration System (n.d.). 3-FLUOROPHENYL ISOCYANATE. Retrieved from [Link]

- Google Patents (n.d.). EP2036884A1 - Process for producing fluorinated isocyanates and carbamates.

-

ChemWhat (n.d.). 4-Fluorophenyl isocyanate CAS#: 1195-45-5. Retrieved from [Link]

-

PubChem (n.d.). 4-Fluorophenyl isocyanate. Retrieved from [Link]

-

PubChem (n.d.). CID 57516258 | C8H4NO2. Retrieved from [Link]

-

SpectraBase (n.d.). 3-Fluorophenyl isocyanate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem (n.d.). 2-Fluorophenyl isocyanate. Retrieved from [Link]

-

Creative Biostructure (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

Sulzer, P., et al. (2012). Detection of Isocyanates and Polychlorinated Biphenyls Using Proton Transfer Reaction Mass Spectrometry. PubMed. Retrieved from [Link]

-

Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. Retrieved from [Link]

-

U.S. Environmental Protection Agency (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Salthammer, T., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. Retrieved from [Link]

-

Kricheldorf, H. R. (1982). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. ResearchGate. Retrieved from [Link]

-

Chem Help ASAP (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). 9 constituent isomers of molecular formula C4H8Cl2.... Retrieved from [Link]

-

PubChem (n.d.). Clavulanate | C8H8NO5-. Retrieved from [Link]

-

PubChem (n.d.). 4-Chlorophenyl Isocyanate. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). 5 Constitutional isomers of molecular formula C4H8.... Retrieved from [Link]

-

anm (2013). The Isomers of C4H8O: Structural and Stereoisomers (inc. cyclic). YouTube. Retrieved from [Link]

-

Excellence Academy (2023). Isomers of C4H8 | Organic Chemistry. YouTube. Retrieved from [Link]

-

NIST (n.d.). Cyclobutane, octafluoro-. NIST WebBook. Retrieved from [Link]

-

Excellence Academy (2024). Isomers and Isomerism in C4H8 | 11th Chemistry. YouTube. Retrieved from [Link]

-

NIST (n.d.). Furan. NIST WebBook. Retrieved from [Link]

-

PubChem (n.d.). CID 54748097 | C8H9N4O2-. Retrieved from [Link]

Sources

- 1. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5 Constitutional isomers of molecular formula C4H8 functional group isomers structural isomers carbon chain isomers structural formula skeletal formula of 6 distinct isomers including butene E/Z isomers cyclobutane uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Detection of isocyanates and polychlorinated biphenyls using proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Reactivity Profile and Electronic Effects of 4-Fluoro-2-formylbenzonitrile

Foreword

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets in pharmaceutical and materials science. 4-Fluoro-2-formylbenzonitrile emerges as a molecule of significant interest, possessing a unique convergence of functional groups that impart a nuanced and powerful reactivity profile. This guide offers an in-depth exploration of this compound, moving beyond a simple cataloging of properties to a detailed analysis of the electronic interplay between its fluoro, formyl, and nitrile substituents. By understanding the causality behind its reactivity, researchers and drug development professionals can better harness its synthetic potential.

Core Molecular Architecture and Physicochemical Properties

4-Fluoro-2-formylbenzonitrile is an aromatic compound distinguished by a trifunctionalized benzene ring.[1] The specific arrangement of a fluorine atom at position 4, a formyl group at position 2, and a nitrile group at position 1 creates a highly polarized and electron-deficient aromatic system. This unique substitution pattern is the primary determinant of its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 894779-76-1 | [1][2][3] |

| Molecular Formula | C₈H₄FNO | [2] |

| Molecular Weight | 149.12 g/mol | [2] |

| Synonyms | 2-Cyano-5-fluorobenzaldehyde | [1][2] |

| Appearance | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [3] |

The Electronic Landscape: A Symphony of Inductive and Mesomeric Effects

The reactivity of 4-Fluoro-2-formylbenzonitrile is fundamentally governed by the synergistic electronic effects of its three substituents. Both the formyl (-CHO) and nitrile (-CN) groups are potent electron-withdrawing groups, acting through both inductive (-I) and resonance/mesomeric (-M) effects. The fluorine atom introduces a more complex influence, characterized by a strong inductive withdrawal (-I) and a weaker, opposing resonance donation (+M).

-

Nitrile and Formyl Groups: Positioned ortho to each other, the nitrile and formyl groups powerfully withdraw electron density from the aromatic ring. Their -M effects are additive, creating regions of significant positive charge (δ+) at the carbon atoms ortho and para to them.

-

Fluorine Atom: As the most electronegative element, fluorine exerts a dominant -I effect, further deactivating the ring. Its +M effect, arising from its lone pairs, is comparatively weak and primarily influences the positions ortho and para to it.

This concerted electron withdrawal results in a highly electron-deficient (π-deficient) aromatic core, which dictates the molecule's susceptibility to various reaction classes.

Caption: Dominant electronic effects of the substituents.

Reactivity Profile: A Multi-faceted Synthetic Hub

The electronic architecture of 4-Fluoro-2-formylbenzonitrile creates three primary centers of reactivity: the formyl group, the nitrile group, and the aromatic ring itself.

Reactions at the Formyl Group (C2 Position)

The aldehyde functionality is a versatile handle for a wide array of transformations. Its carbon is highly electrophilic, making it a prime target for nucleophiles.

-

Nucleophilic Addition: This is the hallmark reaction of aldehydes. It can undergo Wittig-type olefinations, reductive aminations with primary or secondary amines to form substituted benzylamines, and additions of organometallic reagents.

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid (4-fluoro-2-cyanobenzoic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is crucial for accessing benzoic acid derivatives.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol ( (4-fluoro-2-cyanophenyl)methanol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

Reactions at the Nitrile Group (C1 Position)

The nitrile group offers distinct synthetic pathways, primarily involving transformations into amines or carboxylic acids.[4][5]

-

Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed.[5][6] This reaction typically proceeds through an amide intermediate to yield the corresponding carboxylic acid. Given the presence of the aldehyde, this reaction may require protective group strategies to achieve selectivity.

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][7] This provides a route to 2-(aminomethyl)-5-fluorobenzaldehyde derivatives, which are valuable synthons.

-

Cycloaddition: Nitriles can undergo [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form tetrazole rings.[6] Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6]

Reactions on the Aromatic Ring

The heavily electron-deficient nature of the ring makes conventional electrophilic aromatic substitution exceedingly difficult. Instead, the ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) .

-

Nucleophilic Aromatic Substitution (SNAr): This is arguably the most significant reaction pathway for this molecule. The fluorine atom at the C4 position is activated for displacement by nucleophiles. This activation is a direct consequence of the powerful electron-withdrawing effects of the ortho-formyl and para-nitrile groups, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[8][9] Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens.[9] This pathway allows for the facile introduction of a wide range of nucleophiles (amines, alkoxides, thiolates) at the C4 position, making it a cornerstone of its synthetic utility.[10][11]

Caption: Summary of the primary reaction pathways.

Synthetic Applications and Methodologies

The unique reactivity profile of 4-Fluoro-2-formylbenzonitrile makes it a valuable intermediate in the synthesis of targeted molecules, particularly in the pharmaceutical industry. Its ability to undergo SNAr reactions is especially useful for constructing complex aryl ethers and amines. For instance, related fluorinated benzonitrile building blocks are used in the synthesis of APIs like trelagliptin and advanced materials for OLEDs.[12]

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a generalized, self-validating workflow for the displacement of the fluoride with a generic primary amine. The causality behind each step is explained to ensure methodological integrity.

Objective: To synthesize 4-(alkylamino)-2-formylbenzonitrile via SNAr.

| Step | Procedure | Rationale / Causality |

| 1. Reaction Setup | In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Fluoro-2-formylbenzonitrile (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or DMF, 5-10 mL per mmol). | The inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. Polar aprotic solvents are essential as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. |

| 2. Addition of Reagents | Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution, followed by the primary amine nucleophile (1.1-1.5 eq.). | The base is crucial for deprotonating the amine nucleophile (or scavenging the HF byproduct), thereby increasing its nucleophilicity and driving the reaction forward. A slight excess of the amine ensures complete consumption of the starting material. |

| 3. Reaction Execution | Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Heating provides the necessary activation energy for the nucleophilic attack and formation of the Meisenheimer complex. Reaction monitoring is a critical self-validating step to determine the point of completion and check for side-product formation. |

| 4. Work-up | Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x). | Quenching with water dissolves the inorganic salts (e.g., KF, excess base). The product, being organic, partitions into the ethyl acetate layer, separating it from water-soluble impurities. |

| 5. Purification | Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. | The brine wash removes residual water. Anhydrous Na₂SO₄ removes trace moisture. Column chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, yielding the pure product. |

Safety and Handling

4-Fluoro-2-formylbenzonitrile should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Based on data for structurally related compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[3][13][14]

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed |

| Acute Toxicity | H312: Harmful in contact with skin |

| Acute Toxicity | H332: Harmful if inhaled |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT SE 3 | H335: May cause respiratory irritation |

Conclusion

4-Fluoro-2-formylbenzonitrile is a highly functionalized and synthetically potent building block. The electronic synergy of its formyl, nitrile, and fluoro substituents creates a molecule with a well-defined and predictable reactivity profile. While the formyl and nitrile groups offer classical transformation pathways, the true power of this molecule lies in the fluorine's role as an excellent leaving group in SNAr reactions. This feature provides a reliable and efficient method for constructing highly substituted aromatic cores, cementing its value for researchers, scientists, and drug development professionals engaged in the pursuit of novel molecular entities.

References

-

Crysdot LLC. 4-Fluoro-2-formylbenzonitrile. [Link]

-

LibreTexts Chemistry. 20.7 Chemistry of Nitriles. (2023). [Link]

-

Chemistry Steps. Reactions of Nitriles. [Link]

-

O'Connor, N. R., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, PubMed Central, NIH. [Link]

-

PubChem. 4-Fluorobenzonitrile. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of 4-Fluoro-2-methylbenzonitrile in Modern Organic Synthesis. [Link]

-

Roth-Panke, I., & Spange, S. (2001). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. [Link]

-

Shields, J. D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC, PubMed Central. [Link]

-

ResearchGate. Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. [Link]

-

LibreTexts Chemistry. 20.7: Chemistry of Nitriles. (2025). [Link]

-

PubChem. 2-Fluoro-4-formylbenzonitrile. [Link]

-

PubChem. 2-Fluoro-5-formylbenzonitrile. [Link]

-

PubChem. 5-Fluoro-2-formylbenzonitrile. [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). [Link]

Sources

- 1. CAS 894779-76-1: 4-Fluoro-2-formylbenzonitrile [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. achmem.com [achmem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. 2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Fluoro-2-formylbenzonitrile: A Gateway to Advanced Pharmaceuticals and Materials

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and multiple reactive functional groups into a single molecular scaffold is a cornerstone of innovation. Among the myriad of building blocks available to researchers, 4-fluoro-2-formylbenzonitrile and its isomers have emerged as particularly valuable intermediates. Their unique electronic properties and trifunctional nature—possessing a nitrile, an aldehyde, and an activated fluorine atom—provide a versatile platform for the construction of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of the synthesis, reactivity, and key applications of this class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility.

The Strategic Importance of Fluoro-formylbenzonitriles

The presence of a fluorine atom on an aromatic ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The electron-withdrawing nature of both the fluorine atom and the nitrile group activates the aromatic ring, making it susceptible to certain chemical transformations. The aldehyde group, a versatile handle for a wide array of reactions, further enhances the synthetic potential of these molecules. This trifecta of functional groups allows for a programmed, stepwise modification of the scaffold, enabling the efficient synthesis of diverse and complex molecular architectures.

Synthesis of Key Fluoro-formylbenzonitrile Isomers

The synthesis of fluoro-formylbenzonitrile isomers is a critical first step in their application. Various methods have been developed, often tailored to the specific substitution pattern required. Below are detailed protocols for the synthesis of two medicinally important isomers.

Synthesis of 2-Fluoro-5-formylbenzonitrile

This isomer is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[2] A common route involves the cyanation of a brominated benzaldehyde derivative.

Experimental Protocol: Cyanation of 3-bromo-4-fluorobenzaldehyde

-

Reaction: Rosenmund-von Braun reaction

-

Reagents: 3-bromo-4-fluorobenzaldehyde, Copper(I) cyanide (CuCN)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Procedure:

-

To a solution of 3-bromo-4-fluorobenzaldehyde in anhydrous DMF, add copper(I) cyanide.

-

Heat the reaction mixture to reflux (typically around 150-170°C) and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-fluoro-5-formylbenzonitrile.

-

| Parameter | Value | Reference |

| Starting Material | 3-bromo-4-fluorobenzaldehyde | [2] |

| Reagent | Copper(I) cyanide | [2] |

| Solvent | DMF | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | Overnight | [3] |

Synthesis of 4-Fluoro-2-methylbenzonitrile (A Precursor to a Formyl Derivative)

While not a formylbenzonitrile itself, 4-fluoro-2-methylbenzonitrile is a crucial precursor to intermediates used in the synthesis of the DPP-4 inhibitor Trelagliptin. The methyl group can be selectively functionalized to introduce a reactive handle.

Experimental Protocol: From 4-Fluoro-2-methylbenzaldehyde

A patent describes a commercially viable process starting from 4-fluoro-2-methylbenzaldehyde, converting it to the corresponding aldoxime, and then dehydrating it to the nitrile.

-

Step 1: Oximation

-

Reagents: 4-fluoro-2-methylbenzaldehyde, Hydroxylamine hydrochloride, Sodium carbonate

-

Solvent: Ethanol

-

Procedure: A mixture of 4-fluoro-2-methylbenzaldehyde and hydroxylamine hydrochloride in ethanol is treated with an aqueous solution of sodium carbonate at room temperature. The reaction is stirred until completion (monitored by TLC). The product, 4-fluoro-2-methylbenzaldoxime, is isolated by filtration.

-

-

Step 2: Dehydration

-

Reagents: 4-fluoro-2-methylbenzaldoxime, Acetic anhydride

-

Procedure: The aldoxime is heated in acetic anhydride. After cooling, the mixture is poured into water, and the product, 4-fluoro-2-methylbenzonitrile, is extracted and purified.

-

This two-step process avoids the use of highly toxic cyanides.

Chemical Reactivity: A Trifecta of Opportunities

The unique arrangement of the formyl, fluoro, and cyano groups governs the reactivity of these molecules, allowing for selective transformations at each site.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for carbon-carbon bond formation.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The formyl group readily undergoes olefination reactions. For instance, the Wittig reaction with a phosphonium ylide can be used to introduce a double bond.[4][5] This is exemplified in the synthesis of Olaparib intermediates, where a Horner-Wadsworth-Emmons reaction is employed to construct a key carbon-carbon bond.[6]

Caption: Wittig reaction of a fluoro-formylbenzonitrile.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-withdrawing nature of the ortho-cyano group and the para-formyl group (in the case of 2-fluoro-5-formylbenzonitrile) activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[7][8] This allows for the introduction of a variety of nucleophiles, such as amines and alcohols, which is a key step in the synthesis of many pharmaceutical agents. The rate of SNAr is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[9]

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Transformations of the Nitrile Group

The cyano group can be transformed into other functional groups, although this is less commonly the primary reactive site in the initial steps of a synthetic sequence. It can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

Applications in Drug Discovery and Materials Science

The synthetic utility of fluoro-formylbenzonitriles is best illustrated by their application in the development of high-value molecules.

Olaparib (PARP Inhibitor)

2-Fluoro-5-formylbenzonitrile is a critical building block in the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2] The synthesis involves a Horner-Wadsworth-Emmons reaction with the formyl group, followed by a series of transformations that ultimately lead to the final drug molecule.[6]

Caption: Simplified synthesis pathway of Olaparib.

Trelagliptin (DPP-4 Inhibitor)

The synthesis of Trelagliptin, a once-weekly treatment for type 2 diabetes, often starts with 4-fluoro-2-methylbenzonitrile.[10] The methyl group is first brominated to afford 2-bromomethyl-4-fluorobenzonitrile. This intermediate then undergoes nucleophilic substitution with 3-methyl-6-chlorouracil, followed by reaction with (R)-3-aminopiperidine to yield Trelagliptin.[11]

| Step | Intermediate | Key Transformation |

| 1 | 4-Fluoro-2-methylbenzonitrile | Benzylic Bromination |

| 2 | 2-Bromomethyl-4-fluorobenzonitrile | Nucleophilic Substitution |

| 3 | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | Nucleophilic Aromatic Substitution |

| 4 | Trelagliptin | - |

Advanced Materials

Beyond pharmaceuticals, fluorinated benzonitriles are used in materials science. For example, 4-fluoro-2-methylbenzonitrile is a building block for thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs).[12] The fluorine and nitrile groups contribute to the desired electronic properties of the final material.

Spectroscopic Characterization

-

1H NMR: The aromatic protons would appear as a complex multiplet due to splitting by each other and by the fluorine atom. The aldehyde proton would be a singlet downfield (around 10 ppm).

-

13C NMR: The carbon of the nitrile group would appear around 115-120 ppm, while the aldehyde carbonyl carbon would be significantly downfield (around 190 ppm). The aromatic carbons would show characteristic C-F coupling.

-

IR Spectroscopy: Characteristic peaks would be observed for the nitrile (C≡N) stretch (around 2220-2240 cm-1) and the aldehyde (C=O) stretch (around 1700 cm-1).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound.

For comparison, the 1H NMR spectrum of 4-fluorobenzonitrile shows signals at approximately 7.68 ppm and 7.19 ppm, with characteristic coupling to the fluorine atom.

Conclusion

4-Fluoro-2-formylbenzonitrile and its isomers are powerful and versatile building blocks in modern organic synthesis. Their unique combination of functional groups allows for a wide range of chemical transformations, providing efficient pathways to complex and valuable molecules. The successful application of these compounds in the synthesis of blockbuster drugs like Olaparib and Trelagliptin, as well as in the development of advanced materials, underscores their importance. As the demand for sophisticated molecular architectures continues to grow, the utility of these strategically functionalized aromatic scaffolds is certain to expand, opening new avenues for innovation in science and technology.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

API Synthesis International. (2016, February 25). TRELAGLIPTIN. Retrieved from [Link]

- This reference is not available in the provided search results.

-

New Drug Approvals. (n.d.). olaparib. Retrieved from [Link]

- This reference is not available in the provided search results.

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- This reference is not available in the provided search results.

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

-

Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Journal of Medicinal and Nanomaterials Chemistry. (2025, February 15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Retrieved from [Link]

Sources

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

Spectroscopic data interpretation for 4-Fluoro-2-formylbenzonitrile

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Fluoro-2-formylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Fluoro-2-formylbenzonitrile (CAS No. 101048-76-4), a substituted aromatic compound with significant applications in synthetic and medicinal chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. The guide moves beyond mere data presentation, focusing on the causal relationships between molecular structure and spectral features. It includes field-proven experimental protocols, data visualization through structured tables and diagrams, and is grounded in authoritative scientific principles to ensure accuracy and trustworthiness.

Introduction and Molecular Structure

4-Fluoro-2-formylbenzonitrile is a trifunctional aromatic compound featuring a nitrile (-C≡N), a formyl (-CHO), and a fluorine (-F) substituent on a benzene ring. This unique combination of electron-withdrawing groups and a highly electronegative atom creates a distinct electronic environment, which is reflected in its spectroscopic signature. Accurate interpretation of its spectra is paramount for confirming its identity, assessing purity, and understanding its reactivity in further synthetic applications.

Molecular Formula: C₈H₄FNO

Molecular Weight: 149.12 g/mol [2]

Structure:

(Image depicting the chemical structure of 4-Fluoro-2-formylbenzonitrile, with carbons numbered for NMR assignment purposes.)

(Image depicting the chemical structure of 4-Fluoro-2-formylbenzonitrile, with carbons numbered for NMR assignment purposes.)

The primary objective of this guide is to provide a self-validating framework for the structural elucidation of this molecule by integrating data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 4-Fluoro-2-formylbenzonitrile, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, with the fluorine atom adding a layer of complexity and certainty through observable H-F and C-F coupling.

¹H NMR Spectroscopy: Elucidating Proton Environments

The ¹H NMR spectrum reveals four distinct signals: one for the aldehydic proton and three for the aromatic protons. The electron-withdrawing nature of the nitrile and formyl groups, along with the electronegativity of fluorine, causes all protons to be significantly deshielded, shifting their resonances downfield.[4]

Table 1: ¹H NMR Spectroscopic Data for 4-Fluoro-2-formylbenzonitrile (in CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| H-a | ~10.4 | Singlet (s) | - | Aldehyde (-CHO) |

| H-b | ~8.1-8.2 | Doublet of doublets (dd) | J(H-b, H-c) ≈ 8.5, J(H-b, F) ≈ 5.5 | Aromatic (ortho to -CHO) |

| H-c | ~7.9-8.0 | Triplet of doublets (td) or Multiplet (m) | J(H-c, H-b) ≈ 8.5, J(H-c, F) ≈ 8.5, J(H-c, H-d) ≈ 2.5 | Aromatic (meta to -CHO, ortho to -F) |

| H-d | ~7.8-7.9 | Doublet of doublets (dd) | J(H-d, F) ≈ 8.0, J(H-d, H-c) ≈ 2.5 | Aromatic (ortho to -CN) |

Causality Behind Assignments:

-

Aldehydic Proton (H-a): The proton attached to the carbonyl carbon is highly deshielded and appears as a sharp singlet around 10.4 ppm, a characteristic region for aldehydes.[4]

-

Aromatic Protons (H-b, H-c, H-d): The aromatic region (typically 6-9 ppm) shows three distinct signals.[4] Their specific shifts and splitting patterns are dictated by their proximity to the substituents and to each other. The fluorine atom couples with protons up to three bonds away (³J-HF) and sometimes four bonds away (⁴J-HF), which is critical for definitive assignment. The diagram below illustrates these coupling interactions.

Caption: ¹H NMR coupling relationships in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the attached functional groups.[5] A key feature is the presence of C-F coupling, which splits the signals of carbons near the fluorine atom.[6]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Fluoro-2-formylbenzonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | ~188-192 | Doublet (d) | ⁴J(C,F) ≈ 3-5 |

| C-F | ~165-170 | Doublet (d) | ¹J(C,F) ≈ 250-270 |

| C-H (Aromatic) | ~115-140 | Doublet (d) | ²J(C,F) or ³J(C,F) ≈ 5-25 |

| C-CN | ~135-140 | Doublet (d) | ³J(C,F) ≈ 3-5 |

| C-CHO | ~130-135 | Doublet (d) | ²J(C,F) ≈ 20-25 |

| C≡N | ~115-118 | Singlet (s) or small doublet | ⁵J(C,F) ≈ 0-2 |

| C-H (Aromatic) | ~115-125 | Doublet (d) | ²J(C,F) ≈ 20-25 |

| C-H (Aromatic) | ~110-115 | Doublet (d) | ⁴J(C,F) ≈ 3-5 |

Causality Behind Assignments:

-

Carbonyl and Nitrile Carbons: The aldehydic carbonyl carbon is the most deshielded carbon (excluding the C-F carbon) and appears around 190 ppm.[5] The nitrile carbon appears much further upfield, typically around 117 ppm.[7]

-

Aromatic Carbons: These resonate in the 110-170 ppm range.[8] The carbon directly attached to fluorine (C-F) is significantly downfield and exhibits a very large one-bond coupling constant (¹J(C,F) > 250 Hz), which is an unmistakable diagnostic feature. Other aromatic carbons show smaller couplings depending on their proximity to the fluorine atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 15-20 mg of 4-Fluoro-2-formylbenzonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] The spectrum of 4-Fluoro-2-formylbenzonitrile is characterized by sharp, strong absorptions corresponding to its three key functional groups.

Table 3: Key FTIR Absorption Bands for 4-Fluoro-2-formylbenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3050-3100 | Medium | C-H Stretch | Aromatic |

| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~2230-2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1700-1715 | Strong, Sharp | C=O Stretch | Aldehyde |

| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1200-1250 | Strong | C-F Stretch | Aryl-Fluoride |

| ~800-900 | Strong | C-H Out-of-plane Bend | Substituted Aromatic |

Causality Behind Assignments:

-

Nitrile Stretch: The C≡N triple bond exhibits a very characteristic strong and sharp absorption in the 2200-2260 cm⁻¹ region, which is often free of other signals.[11]

-

Aldehyde Stretches: The C=O bond of the aldehyde gives rise to a very strong, sharp peak around 1700 cm⁻¹.[12] Additionally, the aldehydic C-H stretch appears as a distinctive pair of peaks (a Fermi doublet) at ~2820 and ~2720 cm⁻¹, which is a definitive indicator of an aldehyde.[12]

-